Bupirimate

Content Navigation

CAS Number

Product Name

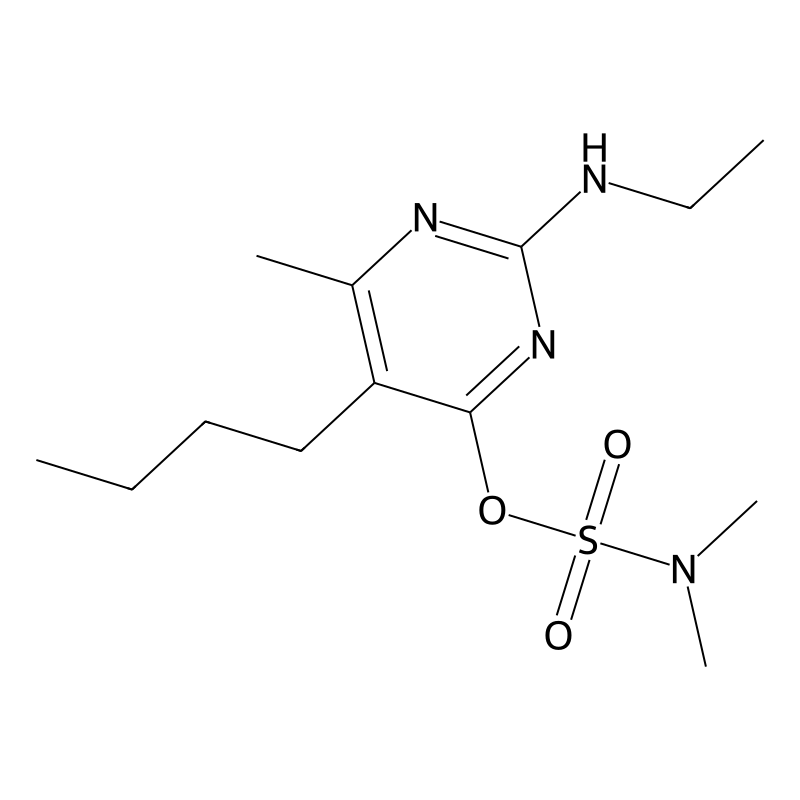

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

bupirimate mode of action adenosin-deaminase inhibition

Mechanism of Action and Metabolic Activation

Bupirimate is a systemic fungicide that inhibits adenosine deaminase, an enzyme crucial in purine metabolism [1]. One of its metabolites, ethirimol, shares this mechanism of action [1].

Available information does not provide a complete signaling pathway for this compound's fungicidal action. The diagram below outlines the general purine metabolism pathway into which ADA inhibition fits, with a placeholder for this compound's specific molecular target.

General purine metabolism pathway affected by adenosine deaminase inhibition.

Quantitative Data on Residues and Risk

While molecular interaction data is limited, field studies provide quantitative residue and risk assessment data for this compound and ethirimol in crops, as summarized below [1].

Table 1: Residue and Risk Assessment Data for this compound and Ethirimol in Cucumbers [1]

| Analyte | Half-life (t₁/₂) in Cucumbers | Maximum Residue Limit (MRL) | Risk Quotient (RQ) | Linear Range (UPLC-MS/MS) | Limit of Quantification (LOQ) |

|---|---|---|---|---|---|

| This compound | 0.57 - 1.39 days | Below MRL | < 1.3% | 0.001 – 0.5 mg L⁻¹ | 0.01 mg kg⁻¹ |

| Ethirimol | Data not specified | Data not specified | < 1.3% | 0.001 – 0.5 mg L⁻¹ | 0.01 mg kg⁻¹ |

Experimental Protocols and Methodologies

For researchers investigating ADA inhibition, here are relevant experimental approaches from recent studies.

Protocol for Detecting this compound and Ethirimol Residues

This method is used for monitoring the parent compound and its metabolite in crops [1].

- 1. Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed.

- 2. Purification: A combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) is optimal for removing pigments and polar impurities in cucumber matrices.

- 3. Instrumental Analysis: Detection and quantification are performed using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

- 4. Method Validation:

- Linearity: The calibration curve shows a linear relationship within 0.001–0.5 mg L⁻¹, with a correlation coefficient (R²) of 1.0000.

- Recovery: Average recovery rates for this compound and ethirimol are between 95.2% and 98.7%.

- Precision: The Relative Standard Deviations (RSDs) range from 0.92% to 5.54%.

The workflow for this analytical method is summarized below.

Analytical workflow for determining this compound and ethirimol residues in crops.

Protocol for Studying ADA Inhibition Mechanisms

Molecular dynamics (MD) simulations can provide insights into the interaction between inhibitors and ADA at the atomic level [2].

- 1. System Preparation:

- Obtain the 3D structure of Adenosine Deaminase from the Protein Data Bank (PDB).

- Prepare the molecular structure of the inhibitor (e.g., energy minimization using Gaussian09 at the B3LYP/6-31G* level).

- Parameterize the inhibitor using a tool like the PRODRG2.5 server.

- 2. Molecular Dynamics Simulation:

- Use software like GROMACS with a force field (e.g., GROMOS 53a6).

- Solvate the system in a periodic box with an SPC water model.

- Neutralize the system by adding ions (e.g., Na⁺ and Cl⁻).

- Perform energy minimization using the steepest descent algorithm.

- Equilibrate the system with 100 ps NVT (constant Number of particles, Volume, and Temperature) and 100 ps NPT (constant Number of particles, Pressure, and Temperature) ensembles.

- Run a production MD simulation for a sufficient time (e.g., 100 ns) with a time step of 2 fs.

- 3. Data Analysis:

- Binding Free Energy: Calculate using methods like Linear Interaction Energy (LIE).

- Conformational Changes: Analyze using Principal Component Analysis (PCA) and Free Energy Landscape (FEL).

- Key Residues: Identify critical binding residues through hydrogen bond occupation analysis and alanine scanning.

Research Gaps and Future Directions

Available information indicates several areas where further research is needed:

- Detailed Molecular Mechanism: The precise molecular interactions between this compound, ethirimol, and the adenosine deaminase enzyme remain uncharacterized [1] [3].

- Structural Biology Data: There are no published crystal structures of ADA in complex with this compound or ethirimol to guide structure-based drug design.

- Comprehensive Signaling Pathways: The full downstream consequences of ADA inhibition in fungal cells, and how it leads to fungicidal activity, are not fully mapped.

Future research should focus on structural studies, omics technologies (transcriptomics, proteomics) to elucidate the fungal response to ADA inhibition, and exploration of potential cross-resistance with other fungicides.

References

bupirimate properties and environmental fate

Core Chemical & Physical Properties

The table below summarizes the key physical and chemical properties of bupirimate, which are fundamental to understanding its environmental behavior [1] [2].

| Property | Value | Conditions / Notes |

|---|---|---|

| Common Name | This compound | Also known as: Ethirimol sulfamate (relation to metabolite) |

| IUPAC Name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yl dimethylsulfamate | [1] [2] [3] |

| Chemical Formula | C₁₃H₂₄N₄O₃S | [1] [2] |

| Molecular Mass | 316.42 g·mol⁻¹ | [1] [3] |

| Pesticide Type | Fungicide | Pyrimidine chemical family; FRAC Code 8 [1] [3] |

| Melting Point | 46.9 °C (pure); 40-51 °C (technical) | Technical grade purity ~90% [1] [2] |

| Water Solubility | 13.06 mg/L (moderate) | pH 7, 20°C; value can vary with pH [1] |

| Vapor Pressure | 0.1 mPa | 25°C [2] |

| Octanol-Water Partition Coefficient (Log KOW) | 3.68 to 3.9 (high) | Indicates potential for bioaccumulation [1] [2] |

| Henry's Law Constant | 1.44 × 10⁻³ Pa m³ mol⁻¹ | Calculated; indicates low volatility from water [2] |

Environmental Fate and Behavior

This compound's behavior and persistence in the environment are summarized in the following table.

| Aspect | Key Characteristics |

|---|---|

| Overall Environmental Fate | Moderate aqueous solubility, low volatility, moderately persistent in soil and aquatic systems [1]. |

| Stability & Degradation | Stable in dilute alkalis; readily hydrolyzed by dilute acids; rapidly decomposed by u.v. irradiation in aqueous solution; unstable in storage >37°C [2]. |

| Soil Fate (Major Pathway) | Major Degradation Product: Ethirimol. Soil DT₅₀: 35-90 days in non-sterile soils (pH 5.1-7.3) [2]. |

| Toxicological Profile (Mammals) | Acute Oral LD₅₀: >4000 mg/kg (low toxicity). Acute Dermal LD₅₀: 4800 mg/kg (rats). Mild eye irritant; slight to mild skin irritant [1] [2]. |

| Ecological Impact | Bees: Non-toxic. Birds: Low acute toxicity. Fish: LC₅₀ (96 h) for rainbow trout 1.4 mg/L (moderately toxic). Daphnia: LC₅₀ (48 h) 7.3 mg/L [1] [2]. |

Analytical and Regulatory Considerations

Experimental Protocol for Residue Analysis

A modern method for tracing related compounds like ethirimol (this compound's major metabolite) involves Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS) [4].

- Sample Preparation: The quick and efficient "QuEChERS" method is suitable. Homogenized samples are extracted with acetonitrile, salted out with sodium chloride, centrifuged, and the supernatant is diluted with water and filtered before analysis [4] [5].

- Instrumental Analysis (RPLC-MS/MS):

- Chromatography: Uses a reversed-phase column (e.g., C18). A mobile phase of water with buffers (0.1% formic acid, 5 mmol/L ammonium formate) and organic methanol or acetonitrile is used in a gradient elution to separate compounds [4] [5].

- Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity. It detects compounds based on their specific mass-to-charge ratio (m/z) and unique fragmentation patterns, allowing for accurate identification and quantification even in complex sample matrices [4].

- Storage Stability: For accurate results, studies show that ethirimol remains stable in frozen crop samples (e.g., spinach, cucumber) for at least 112-322 days at -20°C in the dark [4].

This experimental workflow can be visualized as follows:

Workflow for analyzing this compound and its metabolites in crop samples.

Key Metabolic and Degradation Pathways

The primary degradation pathway of this compound in the environment involves the hydrolysis of the sulfamate group, leading to its major metabolite, ethirimol [1] [2]. This relationship is critical for risk assessment, as ethirimol is a compound of toxicological concern and was not approved in the European Union due to health risks [4].

Primary environmental degradation pathway of this compound.

Regulatory Status and Risk Assessment

- EU Status: Approved for use; inclusion expiry date is 31/01/2027. It is not currently a candidate for substitution [1].

- Risk Assessment Focus:

- Cumulative Risk: Modern risk assessment models (e.g., Relative Potency Factor - RPF) account for combined exposure to multiple pesticides with similar toxic effects, which can reveal higher risks than traditional models, especially for vulnerable groups like children [5].

- Field Bioaccumulation: Recent studies indicate that pesticide body burdens in aquatic invertebrates can be underestimated by lab-derived models, highlighting the importance of field validation for accurate risk assessment [6].

References

- 1. (Ref: PP 588) this compound [sitem.herts.ac.uk]

- 2. 乙嘧酚磺酸酯 5-butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl... This compound [agropages.com]

- 3. This compound [en.wikipedia.org]

- 4. Health risks of dietary ethirimol exposure demand attention ... [sciencedirect.com]

- 5. Multi-model risk assessment of pesticide residues in ... [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Underestimation of Pesticide Burden for ... [pmc.ncbi.nlm.nih.gov]

bupirimate solubility and octanol-water partition coefficient

Core Physicochemical Properties of Bupirimate

The table below summarizes the key quantitative data for this compound, which is fundamental for understanding its behavior in environmental and biological systems.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Water Solubility | 13.06 mg/L | 20°C, pH 7 [1] | Pesticide Properties Database (PPDB) |

| Water Solubility | 22 mg/L | 25°C [2] | Drugfuture.com |

| Octanol-Water Partition Coefficient (Log P) | 3.68 | 20°C [1] | Pesticide Properties Database (PPDB) |

Experimental Protocols for Residue Analysis

While classical methods like shake-flask can determine solubility and Log P, modern pesticide analysis focuses on detecting residues in complex matrices like food crops. The following protocol, based on a 2023 study for detecting this compound and its metabolite (ethirimol) in cucumbers, exemplifies a detailed and validated methodology [3].

Workflow for Residue Analysis

The following diagram outlines the key stages of the sample preparation and analysis workflow.

Sample Preparation and Extraction

- Homogenization: Fresh cucumber samples are first homogenized into a fine pulp.

- Weighing: A representative portion (e.g., 10.0 g) is accurately weighed into a centrifuge tube.

- Extraction: The sample is extracted with a solvent like acetonitrile. The tube is shaken vigorously for a set period to ensure the solvent penetrates the matrix and dissolves the target analytes (this compound and ethirimol) [3].

Cleanup and Purification (QuEChERS)

This step removes interfering compounds (e.g., pigments, sugars, fatty acids) from the crude extract.

- Sorbent Use: The extract is transferred to a tube containing a mixture of purification sorbents. The study identified 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) as the optimal combination for cucumbers.

- PSA removes various polar impurities like sugars and fatty acids.

- GCB effectively adsorbs pigments like chlorophyll [3].

- Mixing and Centrifugation: The mixture is shaken and centrifuged. The purified supernatant is then collected for analysis [3].

Instrumental Analysis (UPLC-MS/MS)

- Technique: The analysis is performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, speed, and specificity [3].

- Chromatography: The purified extract is injected into the UPLC system, where this compound and ethirimol are separated from each other and any remaining matrix components based on their interaction with the chromatographic column.

- Detection and Quantification: The mass spectrometer detects the compounds based on their unique mass-to-charge ratios. Quantification is achieved by comparing the signal intensity of the samples to a calibration curve prepared with known standard concentrations [3].

Method Validation

The established method is rigorously validated to ensure reliability:

- Linearity: A correlation coefficient (R²) of 1.0000 was reported for both analytes in the range of 0.001–0.5 mg/L [3].

- Recovery and Precision: Average recoveries for this compound in cucumber were between 95.2% and 98.7% with relative standard deviations (RSDs) of 0.92–5.54%, indicating high accuracy and repeatability [3].

- Sensitivity: The Limit of Quantification (LOQ) was determined to be 0.01 mg/kg for both compounds [3].

Application and Context

The provided Log P value of 3.68 indicates that this compound is lipophilic [1]. This property influences its behavior, suggesting a tendency to bioaccumulate and bind to organic matter in the environment. The moderate water solubility further supports its potential for systemic movement within plants, which is key to its function as a fungicide [1].

References

bupirimate systemic and translaminar mobility in plants

Fundamental Properties and Mechanisms

The table below summarizes the key mobility characteristics and mode of action of bupirimate.

| Property | Description |

|---|---|

| Mobility Class | Systemic fungicide with translaminar action [1]. |

| Systemic Translocation | Moves systemically within the xylem [1]. |

| Translaminar Action | Able to penetrate and move from one side of a leaf to the other [1]. |

| Primary Mode of Action | Inhibits fungal sporulation. It acts by inhibiting RNA polymerase III, which blocks nucleic acid biosynthesis [2]. |

| Primary Target | Mainly used for controlling powdery mildew on various crops [1]. |

Experimental Data on Residues

A 2025 field study in China investigated the terminal residues of this compound and its metabolite, ethirimol, in cucumbers. The results are summarized below [2].

| Compound | Terminal Residues (3 days after final application) |

|---|---|

| This compound | Range: <0.01 to 0.076 mg/kg |

| Ethirimol (metabolite) | Range: <0.01 to 0.04 mg/kg |

Standardized Protocol for Residue Analysis

For researchers needing to quantify this compound and its metabolites, the following detailed methodology, adapted from a study on cucumbers, can serve as a technical guide [2].

Experimental workflow for analyzing this compound and its metabolites.

- Sample Preparation: Fresh cucumber samples were chopped and homogenized. An aliquot (10 ± 0.02 g) was weighed for analysis [2].

- Extraction: The homogenized sample was extracted with 10 mL of acidified acetonitrile (2% acetic acid, v/v) by vortexing for 1 minute. A salt mixture (MgSO₄, NaCl, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate) was added, followed by another 2 minutes of vortexing and centrifugation to separate the phases [2].

- Cleanup: An aliquot of the supernatant (4.0 mL) underwent dispersive Solid-Phase Extraction (d-SPE) cleanup using 150 mg MgSO₄, 50 mg PSA, and 50 mg Graphitized Carbon Black (GCB). The mixture was vortexed and centrifuged. The final extract was filtered before analysis [2].

- Instrumentation & Quantification: Analysis was performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method was validated with excellent recovery rates of 85–103% and relative standard deviations (RSD) of ≤ 4.8% [2].

Application and Regulatory Context

- Use and Safety Profile: this compound is considered to be of low mammalian toxicity and is non-toxic to bees. Its fungicidal action is primarily through the inhibition of sporulation, making it effective against powdery mildew on apples, roses, cucurbits, and strawberries [1].

- Metabolite Consideration: In dietary risk assessment, regulatory frameworks require monitoring both the parent compound, This compound, and its primary metabolite, ethirimol [2].

References

bupirimate mammalian toxicity and ecotoxicology profile

Mammalian Toxicity Profile

The table below summarizes the available mammalian toxicity data for bupirimate.

| Parameter | Value / Description | Remarks |

|---|---|---|

| Acute Oral Toxicity (Rat) | LD₅₀ > 4000 mg/kg [1] | Classified as low toxicity [2] [1]. |

| Acute Dermal Toxicity (Rat) | LD₅₀ > 3000 mg/kg [1] | Considered low toxicity [1]. |

| Skin & Eye Effects | Skin and eye irritant [2] | Based on regulatory data [2]. |

| Skin Sensitization | Category 1B [3] | Can cause an allergic skin reaction [3]. |

| Carcinogenicity | Category 2 [3] | Suspected of causing cancer [3]. |

Ecotoxicology and Environmental Fate

The environmental profile of this compound indicates areas of moderate concern, particularly its persistence and hazard to aquatic life.

| Parameter | Value / Description | Remarks |

|---|---|---|

| General Fauna & Flora | Moderately toxic [2] | - |

| Bee Toxicity | Non-toxic to bees [4] [1] | - |

| Aquatic Environment Hazard | Long-term (Chronic) Category 1 [3] | Hazardous to aquatic life with long-lasting effects [3]. |

| Persistence in Soil/Water | Moderately persistent [2] | Depends on local conditions [2]. |

| Water Solubility (at pH 7) | 13.06 mg/L [2] | Moderate solubility [2]. |

| Octanol-Water Partition Coeff. (Log P) | 3.68 [2] | High; potential for bioaccumulation [2]. |

| Vapour Pressure | 1.0 x 10⁻⁴ Pa at 25 °C [3] | Low volatility [2] [3]. |

Key Experimental Protocols

While the search results do not contain detailed experimental protocols for the core toxicology studies, they do provide methodologies for residue analysis, which are crucial for environmental monitoring and dietary risk assessment.

- Analytical Method for Residues in Cucumbers: A method using HPLC-MS/MS was validated for detecting this compound and its metabolite (ethirimol) in cucumbers. The sample preparation involves extraction with acidified acetonitrile, a cleanup step using dispersive Solid-Phase Extraction (d-SPE) with PSA and GCB sorbents, and then quantification. This method demonstrated strong performance with recovery rates ranging from 85% to 103% [5].

- Immunoassay for Rapid Screening: Another study developed a highly specific monoclonal antibody (mAb) against this compound. The antibody was produced by immunizing mice with a synthesized this compound hapten coupled to a carrier protein. This mAb was then used to create a colloidal gold-based immunochromatographic (ICG) strip for rapid, on-site detection in food samples, with a reported sensitivity (IC₅₀) of 0.55 ng/mL [6].

Regulatory and Safety Information

This compound is an approved active substance in the European Union, with its inclusion expiry date listed as 31/01/2027 [2]. It is identified as a "Forever Chemical" under specific rules, including those meeting carcinogenicity criteria (H350) [2]. From a consumer safety perspective, chronic and acute dietary exposure assessments have concluded that the risk from residues in foods like strawberries and cucumbers is negligible and well below toxicological reference values [7] [5].

Workflow for Toxicity Profiling

The following diagram outlines a general workflow for establishing a toxicity and environmental profile of a substance like this compound, integrating the types of data found in the search results.

A generalized workflow for toxicological and environmental profiling of a chemical substance.

References

- 1. (id:4215560). Buy China agrochemicals, pesticides... - EC21 this compound [ec21.com]

- 2. (Ref: PP 588) this compound [sitem.herts.ac.uk]

- 3. - Safety this compound Sheet Data [chemicalbook.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. Evaluation of Chronic Dietary Risk of Trifloxystrobin and ... [pmc.ncbi.nlm.nih.gov]

- 6. Immunochromatographic strip for rapid and sensitive ... [sciencedirect.com]

- 7. Analysis and Risk Assessment of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]

bupirimate metabolite ethirimol identification and significance

What is Ethirimol?

Ethirimol is a primary metabolite of the systemic fungicide bupirimate [1]. It shares the same mechanism of action as its parent compound, which involves the inhibition of adenosine deaminase (ADA) [1]. From a regulatory perspective, while the residue definition for monitoring this compound is the parent compound itself, the definition for dietary risk assessment includes both This compound and ethirimol [1] [2]. This distinction is critical for ensuring food safety.

Identification and Analytical Methods

A robust analytical method is essential for the simultaneous detection of this compound and ethirimol. The established method based on QuEChERS sample pretreatment followed by UPLC-MS/MS (Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry) is highly effective [1].

Sample Pretreatment and Optimization

The QuEChERS method requires optimization to handle complex matrices like cucumber, which is rich in pigments and other interfering substances [1].

- Purification Sorbents: A combination of PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black) is recommended.

- PSA removes polar impurities like sugars and fatty acids.

- GCB effectively adsorbs pigments.

- Optimal Combination: The study found that using 50 mg of PSA and 20 mg of GCB provided the best purification effect, yielding optimal recovery rates [1].

Method Validation Parameters

The table below summarizes the key validation parameters for the UPLC-MS/MS method as detailed in the study [1].

| Parameter | Value for this compound | Value for Ethirimol |

|---|---|---|

| Linear Range | 0.001 – 0.5 mg L⁻¹ | 0.001 – 0.5 mg L⁻¹ |

| Correlation Coefficient (R²) | 1.0000 | 1.0000 |

| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ | 0.01 mg kg⁻¹ |

| Matrix Effect (ME) | 0.97 | 0.91 |

| Average Recovery | 95.2 - 98.7% | 95.2 - 98.7% |

| Relative Standard Deviation (RSD) | 0.92 - 5.54% | 0.92 - 5.54% |

The following diagram illustrates the complete experimental workflow from sample preparation to analysis:

Experimental workflow for ethirimol and this compound analysis.

Dissipation Behavior and Terminal Residues

Understanding how this compound degrades and how much ethirimol remains in crops at harvest is vital for setting safety standards.

- Rapid Dissipation: Field trials show that this compound dissipates rapidly in cucumber plants [1].

- Varied Half-lives: The half-life (t₁/₂) of this compound varies by region, ranging from approximately 0.57 days in Liaoning to 1.39 days in Jiangsu [1].

- Metabolite Detection: Ethirimol was detected in regions with relatively high this compound residues (Liaoning and Guizhou), but not in all trial locations [1].

The table below shows the dissipation kinetics of this compound in different regions [1].

| Region | Dissipation Curve Equation | Half-life (t₁/₂) |

|---|---|---|

| Liaoning | y = 2.33e⁻¹.²¹ˣ (R²=0.9211) | 0.57 days |

| Shandong | y = 0.858e⁻⁰.⁷⁵⁸ˣ (R²=0.8204) | 0.91 days |

| Jiangsu | y = 0.341e⁻⁰.⁵⁰⁰ˣ (R²=0.9986) | 1.39 days |

| Guizhou | y = 4.01e⁻⁰.⁹⁰⁹ˣ (R²=0.9840) | 0.76 days |

Significance and Dietary Risk Assessment

The significance of monitoring ethirimol lies in its contribution to the overall dietary risk.

- Low Dietary Risk: A dietary risk assessment (RA) for the general population in China calculated a Risk Quotient (RQ) of less than 1.3% for the combined residues of this compound and ethirimol in cucumbers. An RQ below 100% indicates a low risk, meaning the intake level is well below the acceptable threshold [1].

- Regulatory Compliance: In field trials across 12 regions in China, the terminal residues of this compound in cucumbers were all below the Maximum Residue Limit (MRL), further confirming the safe use of the fungicide according to guidelines [1].

- Toxicological Research: Beyond residue studies, ethirimol has been investigated for its potential to interact with biological systems. An in vitro study identified it as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) [3]. This protein is involved in transporting various compounds across cell membranes, and such interactions are a key part of a comprehensive toxicological profile.

Key Takeaways for Professionals

For researchers and drug development professionals, the key points are:

- Simultaneous Analysis is Crucial: Ethirimol must be included in analytical methods for this compound residue analysis to ensure accurate dietary risk assessment [1].

- Optimized QuEChERS is Effective: The combination of PSA and GCB sorbents is highly effective for cleaning up pigment-rich matrices like cucumbers for UPLC-MS/MS analysis [1].

- Risk is Low but Non-Zero: Under proper use conditions, the combined long-term dietary risk from this compound and ethirimol is low, but continuous monitoring is justified [1].

References

bupirimate regulatory status and EU inclusion review

Current EU Regulatory Status of Bupirimate

This compound is currently approved for use as a fungicide in the European Union. The key regulatory details are summarized in the table below.

| Approval Status | Date of Inclusion | Expiry of Inclusion | Candidate for Substitution (CfS) | FRAC Code |

|---|---|---|---|---|

| Approved [1] | Not specified in results | January 31, 2027 [1] | No [1] | 8 [1] |

This information is sourced from the EU Pesticides Database, which provides the official status of active substances [1]. This compound is a pyrimidine fungicide with systemic, curative, and protectant action, primarily used to control powdery mildew in a variety of crops including apples, strawberries, and courgettes [1].

Analytical Methodology for this compound Residues

For an in-depth technical guide, the following validated experimental protocol for determining this compound and its metabolite (ethirimol) in cucumbers is highly relevant. This method can be adapted for various plant matrices.

The workflow below illustrates the key steps in the sample preparation and analysis process:

Figure 1: Experimental workflow for the analysis of this compound residues in food commodities.

Detailed Protocol: QuEChERS Extraction and HPLC-MS/MS Analysis

This methodology is based on a 2025 study and follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [2] [3].

- Field Trials & Sampling: Supervised field trials are conducted following Good Agricultural Practices (GAP). Samples are collected at designated intervals post-application, homogenized, and stored at ≤ -18°C until analysis [3].

- Extraction:

- Weigh 10.00 ± 0.01 g of homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) [3].

- Shake vigorously for a set period to ensure proper extraction.

- Partitioning & Cleanup (d-SPE):

- Add salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to the tube to induce phase separation between the organic (acetonitrile) and aqueous layers [2] [3].

- Centrifuge the mixture.

- Transfer an aliquot of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing sorbents such as Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB). These sorbents remove co-extracted compounds like fatty acids and pigments [2] [3].

- Analysis & Quantification:

- Metabolite Tracking: For dietary risk assessment, residues are defined as the sum of This compound and its metabolite, ethirimol [3].

Important Safety and Regulatory Context

- Listed as a "Forever Chemical" and Suspected Carcinogen: According to the Pesticide Properties Database (PPDB), this compound is flagged as a "forever chemical" and is considered a suspected carcinogen based on specific hazard criteria [1]. Furthermore, the Pesticide Action Network (PAN) Europe includes this compound on its list of EU-approved pesticides suspected of causing cancer [4]. This classification highlights the importance of ongoing regulatory review and strict adherence to safety standards.

- EU Regulatory Framework: The approval of all pesticides in the EU is governed by Regulation (EC) No 1107/2009. Maximum Residue Levels (MRLs) for pesticides in food are established under Regulation (EC) No 396/2005 [5]. This framework ensures a high level of protection for human health and the environment.

Summary

This compound remains an approved fungicide in the EU until January 31, 2027, and is not currently a Candidate for Substitution. The analytical methodology for monitoring its residues, particularly the QuEChERS extraction combined with LC-MS/MS analysis, is a robust and widely accepted standard.

References

- 1. This compound (Ref: PP 588) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Pesticide Surveillance in Fruits and Vegetables from ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Chronic Dietary Risk of Trifloxystrobin and ... [mdpi.com]

- 4. Heavy pesticide exposure poses similar cancer risk as ... [pan-europe.info]

- 5. EU legislation on MRLs - Food Safety - European Commission [food.ec.europa.eu]

QuEChERS Pretreatment for Bupirimate & Ethirimol in Cucumber

This application note details a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the simultaneous determination of bupirimate and its metabolite ethirimol in cucumbers, using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]. The method demonstrates high efficiency and reliability for monitoring fungicide residues to ensure food safety.

Experimental Protocol

1. Reagents and Materials

- Solvents: Acetonitrile (LC-MS grade)

- Extraction Salts: A salt mixture typically includes 4.0 g of anhydrous MgSO₄, 1.0 g of NaCl, 1.0 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate [2]. The original unbuffered method is also applicable [3].

- d-SPE Clean-up Sorbents: Primary Secondary Amine (PSA, 50 mg) and Graphitized Carbon Black (GCB, 20 mg) for a 10 g sample [1].

- Standard Solutions: Certified reference standards of this compound and Ethirimol.

2. Equipment

- Analytical balance

- Vortex mixer

- Centrifuge

- Volumetric tubes (50 mL and 15 mL)

- UPLC-MS/MS system

3. Sample Preparation Workflow The following diagram illustrates the optimized sample preparation workflow:

4. Key Optimization Steps

- Purification: The combination of 50 mg PSA and 20 mg GCB was identified as optimal for the cucumber matrix. PSA effectively removes sugars, fatty acids, and organic acids, while GCB adsorbs pigments like chlorophyll, which are common in cucumbers [1] [4].

- Acidification: For stability of base-labile compounds, the final extract can be slightly acidified by adding a small volume of formic acid after the d-SPE clean-up step [3].

Method Validation Data

The established method was rigorously validated, showing excellent performance for routine analysis [1].

Table 1: Method Validation Parameters for Cucumber Analysis

| Analyte | Linear Range (mg/L) | Correlation Coefficient (R²) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| This compound | 0.001 - 0.5 | 1.0000 | 0.01 | 95.2 - 98.7 | 0.92 - 5.54 |

| Ethirimol | 0.001 - 0.5 | 1.0000 | 0.01 | 95.2 - 98.7 | 0.92 - 5.54 |

LOQ: Limit of Quantification; RSD: Relative Standard Deviation

Application Notes: Residue and Risk Assessment

This validated method was successfully applied to field trials in China, providing critical data on the real-world behavior of these fungicides.

Table 2: Terminal Residues and Dietary Risk Assessment in Cucumber

| Assessment Aspect | Findings | Implication |

|---|---|---|

| Terminal Residues | This compound residues at harvest were below the Maximum Residue Limit (MRL) [1]. Ethirimol was detected only in regions with high this compound residues [1]. | Supports the safe use of this compound according to Good Agricultural Practices. |

| Dissipation Dynamics | This compound degrades rapidly in cucumbers, with half-lives (t₁/₂) ranging from 0.57 to 1.39 days across different regions [1]. | Indicates a short persistence, reducing long-term residue concerns. |

| Dietary Risk Assessment | The Risk Quotient (RQ) for the combined residues of this compound and ethirimol was calculated to be less than 1.3% [1]. | The long-term dietary risk from cucumber consumption is considered low for the general population. |

Key Takeaways for Researchers

- Matrix Matters: The cucumber matrix, rich in pigments, necessitates the use of GCB in the d-SPE clean-up to achieve accurate detection and protect the instrument [1].

- Metabolite Monitoring: For a complete risk assessment, it is crucial to monitor ethirimol, the primary metabolite of this compound, as regulatory guidelines define the residue for dietary risk as the sum of both compounds [1] [4].

- Proven Reliability: The method provides high recovery rates and low relative standard deviations, making it a robust and reliable choice for regulatory monitoring and food safety programs [1].

References

- 1. Determination of the Dissipation Dynamics and Terminal Residue of... [pmc.ncbi.nlm.nih.gov]

- 2. Analysis and Risk Assessment of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]

- 3. Get detailed information about the QuEChERS . method [quechers.eu]

- 4. Evaluation of Chronic Dietary Risk of Trifloxystrobin and ... [pmc.ncbi.nlm.nih.gov]

how to analyze bupirimate residues in crops using HPLC

Analytical Methods for Bupirimate Residues

This compound is a systemic fungicide used to control powdery mildew. For a complete risk assessment, it is crucial to also monitor its main metabolite, ethirimol [1] [2] [3]. The following protocols cover two highly effective analytical approaches.

Protocol 1: UPLC-MS/MS Analysis with QuEChERS in Cucumber

This method uses Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) and is known for its high sensitivity and accuracy [1].

1. Instrumentation and Chromatography

- Instrument: UPLC-MS/MS system.

- Column: Reverse-phase C18 column.

- Mobile Phase: Specific composition was optimized for separation but not detailed in the available text. A binary gradient of acetonitrile and water (often with additives like formic acid or ammonium formate) is typical for LC-MS applications.

- Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

2. Sample Preparation via Modified QuEChERS The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for extraction and cleanup [1] [2].

- Extraction:

- Homogenize a 10.0 g representative sample of cucumber.

- Place in a 50 mL centrifuge tube and add 10 mL of acidified acetonitrile (2% acetic acid, v/v) [2].

- Shake vigorously for 1-2 minutes.

- Partitioning:

- Add salt mixtures (typically containing anhydrous MgSO₄ and NaCl) to induce phase separation.

- Centrifuge the tubes.

- Cleanup (Dispersive-SPE):

- Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing 50 mg PSA and 20 mg Graphitized Carbon Black (GCB) [1].

- The PSA removes sugars and fatty acids, while GCB is critical for adsorbing pigments from the cucumber matrix.

- Vortex and centrifuge. The final extract is filtered before injection [2].

- Extraction:

3. Method Performance The method was rigorously validated with the following results [1]:

- Linearity: Excellent (R² = 1.0000) in the range of 0.001–0.5 mg L⁻¹.

- Recovery: Average recovery of 95.2–98.7% for both this compound and ethirimol.

- Precision: Relative Standard Deviations (RSD) between 0.92–5.54%.

- Sensitivity: Limit of Quantification (LOQ) of 0.01 mg/kg.

The workflow for this protocol is summarized below:

Protocol 2: HPLC-UV Analysis for Dermal Exposure Assessment

This older but validated method uses HPLC with a UV detector, which can be a more accessible option for labs without MS capabilities [4].

1. Instrumentation and Chromatography

- Instrument: Standard HPLC system with UV detector.

- Column: Cyano-modified silica column (e.g., CN-bonded phase).

- Mobile Phase: Isocratic elution with Methanol-Water (60:40, v/v) containing 5 g/L Ammonium Sulfate [4].

- Flow Rate: 1.0 mL/min (typical for standard HPLC columns).

- Detection: UV detection at 310 nm [4].

- Injection Volume: 20 µL.

2. Sample Preparation This method was designed for assessing dermal exposure using cotton gloves, but the extraction is straightforward.

- Extraction: Cotton gloves (or a representative crop sample) are extracted with methanol.

- Preparation for Injection: The methanol extract is diluted with one volume of water and then injected directly into the HPLC system [4].

3. Method Performance

- Recovery: Complete recovery from fortified gloves.

- Precision: Between-day coefficients of variation of 4-7%.

- Sensitivity: Limit of Detection (LOD) of 30 µg/L.

Summary of Analytical Parameters

The table below provides a side-by-side comparison of the two methods.

| Parameter | Protocol 1: UPLC-MS/MS [1] | Protocol 2: HPLC-UV [4] |

|---|---|---|

| Analytical Technique | Ultra-HPLC with Tandem Mass Spectrometry | Standard HPLC with UV Detection |

| Target Matrices | Cucumber, other vegetables | Cotton gloves, foliar dislodgable residues |

| Sample Prep | Modified QuEChERS (PSA + GCB cleanup) | Solvent extraction (Methanol) |

| Linear Range | 0.001 – 0.5 mg L⁻¹ | Not specified |

| Limit of Detection (LOD) | - | 30 μg/L |

| Limit of Quantification (LOQ) | 0.01 mg/kg | - |

| Recovery | 95.2 – 98.7% | Complete (100%) |

| Precision (RSD) | 0.92 – 5.54% | 4 – 7% (between-day) |

| Key Advantage | High sensitivity & selectivity for complex matrices | Cost-effective, simpler instrumentation |

Critical Method Notes

- Metabolite Inclusion: Regulatory definitions for residue often include ethirimol. Any analytical method must be validated for both the parent compound and its metabolite [1] [3].

- Matrix Effects: The QuEChERS cleanup using GCB is particularly important for removing pigments from green vegetables and fruits, which can otherwise suppress or enhance the signal in mass spectrometry [1].

- Method Validation: Always validate the method for your specific crop matrix. Key parameters to establish include linearity, recovery, precision (repeatability), and the Limit of Quantification (LOQ) in accordance with guidelines like SANCO/3030/99 or CIPAC [5] [6].

Choosing the Right Method

- For regulated residue analysis and maximum sensitivity/accuracy, particularly when metabolites must be monitored, Protocol 1 (UPLC-MS/MS) is the recommended approach.

- For occupational exposure studies or in labs where cost and instrument availability are primary concerns, Protocol 2 (HPLC-UV) provides a robust and reliable alternative.

I hope these detailed application notes are helpful for your research. Should you require information on analyzing this compound in specific fruit matrices, feel free to ask.

References

- 1. Determination of the Dissipation Dynamics and Terminal ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Chronic Dietary Risk of Trifloxystrobin and ... [mdpi.com]

- 3. Review of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of dermal exposure of greenhouse workers to ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a RP-HPLC method for the ... [link.springer.com]

- 6. Method validation and measurement uncertainty estimation of ... [journals.plos.org]

Analytical Challenge and Proposed Methodology

Bupirimate is a systemic fungicide, and its metabolite, ethirimol, is often included in residue definitions for dietary risk assessment [1]. While recent research favors UPLC-MS/MS for its analysis due to advantages in being "rapid, sensitive, and accurate" [1], the principles of sample preparation and method validation from GC-MS/MS protocols are transferable.

The following workflow diagram outlines the key stages of a QuEChERS-based sample preparation method, which is a common and effective approach for pesticide residue analysis in complex food matrices. This can serve as a template for developing a this compound method.

Detailed Experimental Protocol

Sample Preparation based on QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for pesticide residue analysis in fruits and vegetables [2]. The procedure should be slightly modified based on the specific commodity.

- Extraction: Weigh 15.0 ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile (LC-MS grade) and shake vigorously for 1 minute.

- Partitioning: Add a pre-mixed salt packet (e.g., containing MgSO₄ and NaCl) to induce phase separation. Shake immediately and vigorously for another minute. Centrifuge at >4000 rpm for 5 minutes.

- Clean-up: Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a d-SPE tube containing purification sorbents. The choice of sorbents is critical and depends on the sample matrix [1] [2]:

- For pigmented matrices like cucumbers, a combination of 50 mg PSA (Primary Secondary Amine) and 20 mg GCB (Graphitized Carbon Black) is recommended. GCB effectively adsorbs pigments, while PSA removes sugars, fatty acids, and other polar impurities [1].

- For other fruits, alternative d-SPE reagents like C18 may be more appropriate [2].

- Vortex the mixture for 1-2 minutes and then centrifuge.

- Final Extract Preparation: The final extract is split for different instrumental analyses.

- For LC-MS/MS: Acidify a portion of the extract with formic acid [2].

- For GC-MS/MS: Transfer a portion of the extract to a tube and evaporate to dryness using a centrifugal vacuum concentrator. This method is preferred over nitrogen blow-down as it is faster, more efficient, and improves sensitivity and repeatability [2]. Reconstitute the dry residue in an appropriate solvent for GC injection (e.g., acetone or cyclohexane) [2].

GC-MS/MS Instrumental Conditions

While the parameters below are optimized for penicillin G, they provide a robust starting point for method development for this compound [3].

- GC Conditions

- Column: TG-1MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness) [3].

- Inlet Temperature: 280 °C [3].

- Carrier Gas: Helium, constant flow mode at 1.0 mL/min [3].

- Oven Temperature Program: Initial 100 °C (hold 1 min), ramp to 220 °C at 30 °C/min (hold 1 min), then ramp to 280 °C at 30 °C/min (hold 5 min) [3].

- Injection: Splitless mode, 1.0 µL injection volume [3].

- MS/MS Conditions

- Ionization: Electron Impact (EI) [3].

- Operation: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions, collision energies, and other MS parameters must be optimized for this compound and ethirimol using analytical standards.

Method Validation Parameters and Results

For any analytical method to be considered reliable, it must undergo a thorough validation. The following table summarizes the key parameters and typical acceptance criteria based on relevant guidance [2] [4].

| Validation Parameter | Acceptance Criteria | Experimental Results (from related studies) |

|---|---|---|

| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 [4] | Good linearity within 0.001–0.5 mg/L for this compound in LC-MS [1] |

| Accuracy (Recovery) | Typically 70-120% [2]; 98-102% for high accuracy [4] | 95.2–98.7% for this compound/ethirimol in cucumber [1] |

| Precision (RSD) | Repeatability RSD < 2%; Intermediate precision RSD < 3% [4] | RSDs of 0.92–5.54% for this compound/ethirimol [1] |

| Limit of Quantification (LOQ) | --- | 0.01 mg/kg for this compound/ethirimol in cucumber [1] |

| Specificity | No interference at the retention time of the analyte [4] | Achieved via MRM detection and chromatographic separation [3] |

| Matrix Effect | Signal suppression/enhancement ≤ ±20% | Matrix effects of 0.91-0.97 for this compound/ethirimol [1] |

Application Notes and Practical Guidance

- Matrix-Specific Optimization: The clean-up step is not one-size-fits-all. The d-SPE sorbents must be selected based on the commodity being tested (e.g., GCB for pigments, PSA for polar impurities) to achieve optimal recovery and reduce matrix effects [1] [2].

- Importance of Evaporation: For GC-MS/MS analysis, the use of a centrifugal vacuum concentrator for solvent evaporation and reconstitution is highly recommended over a simple nitrogen stream, as it leads to better sensitivity, recovery, and repeatability for a wider range of pesticides [2].

- Metabolite Inclusion: When analyzing for this compound, it is crucial to also include its primary metabolite, ethirimol, in the analytical scope, as it is part of the residue definition for dietary risk assessment [1].

- Dietary Risk: When established properly, analytical methods like this one enable dietary risk assessments. Studies have shown that with proper use, this compound and ethirimol in cucumbers present a low long-term dietary risk to consumers [1].

Conclusion

This protocol provides a detailed framework for developing and validating a GC-MS/MS method for pesticide residues, which can be adapted for this compound and ethirimol. Key to success is the meticulous optimization of the QuEChERS clean-up for the specific crop and the use of a centrifugal vacuum concentrator to enhance the performance of the GC-MS/MS analysis. Adherence to established validation guidelines ensures the method is reliable, accurate, and fit-for-purpose to support food safety monitoring.

References

- 1. Determination of the Dissipation Dynamics and Terminal ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of Pesticide Residues ... [mdpi.com]

- 3. Establishment and Validation of a GC–MS/MS Method ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conducting GC Method Validation Using High Accuracy ... [environics.com]

purification strategies for bupirimate in pigmented matrices using PSA and GCB

Introduction

Bupirimate is a systemic fungicide widely used in agriculture, and its analysis in pigmented crop matrices presents significant challenges due to co-extracted compounds that can interfere with detection. This document provides optimized purification strategies using Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) within the QuEChERS sample preparation framework to effectively remove pigments and other matrix interferences while maintaining high recovery of this compound and its metabolite ethirimol.

Optimization of PSA and GCB Purification Strategies

Sorbent Mechanism of Action

Table 1: Primary and Secondary Actions of QuEChERS Sorbents

| Sorbent | Primary Action | Secondary Action (Relevant to Pigmented Matrices) |

|---|---|---|

| PSA | Removes sugars, fatty acids, organic acids | Adsorbs polar pigments, some sterols, ionic lipid components |

| GCB | Effective for planar pigments (chlorophyll, carotenoids) | Adsorbs some lipid components such as sterols, and planar polyphenols |

| C18-EC | Targets non-polar interferences, lipids, waxes | Removes some pigments, long-chain fatty acids |

PSA operates through hydrogen bonding and weak ion-exchange mechanisms to remove polar interferences [1]. GCB exhibits a strong affinity for planar, pigmented molecules due to its homogeneous graphite structure, making it particularly effective against chlorophyll and carotenoids [1] [2]. The combination leverages complementary purification pathways for comprehensive matrix clean-up.

Quantitative Optimization of Sorbent Ratios

Table 2: Recovery Rates of this compound and Ethirimol with Different PSA/GCB Combinations

| PSA (mg) | GCB (mg) | This compound Average Recovery (%) | Ethirimol Average Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|---|

| 10 | 60 | 74.9 | 73.7 | 4.26-8.26 |

| 20 | 50 | 82.5* | 89.3* | 4.26-8.26 |

| 30 | 40 | 87.1* | 94.5* | 4.26-8.26 |

| 40 | 30 | 92.4* | 102.8* | 4.26-8.26 |

| 50 | 20 | 98.1 | 105.2 | 4.26-8.26 |

| 60 | 10 | 96.3* | 115.4 | 4.26-8.26 |

Note: Values marked with * are estimated based on trend analysis of the data provided in [3], which specifically reported results for the 50/20 mg combination and the range of recoveries across all tested combinations.

Research indicates that a combination of 50 mg PSA and 20 mg GCB provides optimal purification for cucumber matrices (high in pigments like chlorophyll) while maintaining excellent recoveries of 98.1% for this compound and 105.2% for its metabolite ethirimol [3]. This ratio effectively balances pigment removal with analyte recovery, as excessive GCB can disproportionately adsorb planar pesticide molecules.

Detailed Experimental Protocols

Standardized QuEChERS with Optimized dSPE Cleanup

Materials:

- Acetonitrile (HPLC grade)

- Anhydrous magnesium sulfate (MgSO₄)

- Sodium chloride (NaCl)

- PSA sorbent (50 mg per sample)

- GCB sorbent (20 mg per sample)

- Centrifuge tubes (50 mL)

Procedure:

Homogenization: Commence with 10.0 ± 0.1 g of homogenized pigmented matrix (cucumber, chili powder, or similar).

Extraction:

- Add 10 mL acetonitrile to the sample.

- Agitate vigorously for 1 minute.

- Incorporate 4 g MgSO₄ and 1 g NaCl.

- Shake immediately and vigorously for 1 minute to prevent salt clumping.

- Centrifuge at 4000 rpm for 5 minutes.

dSPE Cleanup:

Analysis via UPLC-MS/MS

Chromatographic Conditions:

- Column: C18 column (100 mm × 2.1 mm, 1.7 μm)

- Mobile Phase: A) Water with 0.1% formic acid; B) Methanol with 0.1% formic acid

- Gradient Program: 5% B to 95% B over 10 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray ionization (ESI) positive

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- MRM Transitions:

- This compound: 317.1 → 166.1 (quantifier); 317.1 → 108.1 (qualifier)

- Ethirimol: 210.1 → 140.1 (quantifier); 210.1 → 98.1 (qualifier) [3]

Workflow and Decision Pathway

The following diagrams illustrate the complete analytical workflow and optimization decision pathway for method development.

Figure 1: Complete analytical workflow for this compound analysis in pigmented matrices

Figure 2: Method optimization decision pathway for different matrix types

Method Validation and Performance

Table 3: Method Validation Parameters for this compound Analysis

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.001–0.5 mg L⁻¹ | R² ≥ 0.99 |

| Correlation Coefficient (R²) | 1.0000 | R² ≥ 0.99 |

| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ | - |

| Matrix Effects | 0.8–1.2 | No significant matrix effect |

| Average Recovery | 95.2–98.7% | 70–120% |

| Precision (RSD) | 0.92–5.54% | < 15% |

The validated method demonstrates excellent sensitivity with LOQs of 0.01 mg kg⁻¹ for both this compound and ethirimol, sufficient to monitor residues below established Maximum Residue Limits (MRLs) [3]. The minimal matrix effects indicate effective purification using the optimized PSA/GCB combination.

Applications to Real-World Samples

Field trials conducted across 12 regions in China demonstrated the method's robustness for monitoring this compound residues in cucumber crops [3]. Dissipation studies revealed rapid degradation of this compound with half-lives ranging from 0.573 to 1.39 days across different geographical regions, informing appropriate pre-harvest intervals. Terminal residues were consistently below MRLs, confirming the method's applicability for regulatory compliance monitoring and dietary risk assessment.

Troubleshooting and Technical Notes

Low this compound Recovery: Reduce GCB content by 5-10 mg increments, as excessive GCB may adsorb planar pesticide molecules [1].

Persistent Pigment Interference: For extremely high-pigment matrices (e.g., chili powder, spinach), consider a two-step dSPE clean-up or incorporate freezing-out steps (2 hours to overnight at -20°C) to precipitate additional waxes and lipids [1] [2].

Matrix Effects > 20%: Increase the PSA/GCB ratio or incorporate C18 sorbent (25-50 mg) for enhanced lipid removal in high-fat pigmented matrices [1].

Chromatographic Issues: If column pressure increases or peak shape deteriorates, implement a guard column or increase the filtration stringency to 0.22 μm PTFE to remove residual particulate matter.

Conclusion

The optimized purification strategy utilizing 50 mg PSA and 20 mg GCB in dSPE clean-up provides an effective solution for analyzing this compound and its metabolite ethirimol in pigmented matrices. This approach successfully mitigates matrix interferences while maintaining excellent analyte recovery and method precision. The standardized protocol enables reliable monitoring of this compound residues for compliance with regulatory standards and assessment of dietary exposure risks.

References

bupirimate application rates and timing for powdery mildew control

Bupirimate: Introduction and Fungicidal Action

This compound is a systemic fungicide belonging to the pyrimidine family (FRAC Group 8) and is specifically effective against powdery mildews [1] [2]. It is characterized by its systemic and translaminar activity, allowing it to be absorbed by leaves, stems, and roots and redistributed within the plant [3].

Its primary mode of action involves the inhibition of fungal sporulation by targeting adenosine deaminase, a key enzyme in the purine salvage pathway essential for nucleic acid metabolism [1]. This action affects multiple stages of fungal development, with the appressorium stage being particularly sensitive [1].

Application Rates and Timing for Powdery Mildew Control

The tables below summarize general application guidelines and specific safety intervals. Always consult the product label for specific crop and regional recommendations.

Table 1: General Application Guidelines

| Parameter | Specification | Details & Examples |

|---|---|---|

| Application Rate | 250 - 300 ml / 100 L of water [4] | Equivalent to 2.5 - 3.0 L/Ha with 1000L spray volume [4]. |

| Application Timing | 7 to 14 days interval [4] | Start at first signs of disease or when weather favors disease development [4]. |

| Target Crops | Various | Roses, tomatoes, snow peas, peppers, mangoes, cucumbers, peaches [4] [3] [5]. |

Table 2: Pre-Harvest Intervals (PHI) for Selected Crops

| Crop | Pre-Harvest Interval (PHI) |

|---|---|

| Peas, Tomatoes, Peppers | 3 days [4] |

| Mangoes | 2 days [4] |

| Re-entry Interval | 6 hours or after spray has dried [4] |

Experimental Protocol for Residue Analysis

For researchers monitoring this compound and its metabolite (ethirimol) in food and environmental samples, here is a validated protocol based on a 2025 study on cucumbers [5].

1. Field Trial Design

- Conduct supervised trials following Good Agricultural Practices (GAP).

- Apply the fungicide at the maximum recommended dosage (e.g., 105 g a.i./hm² for a 25% trifloxystrobin·this compound formulation) twice with a 7-day interval [5].

- Collect crop samples (e.g., 1 kg minimum) at designated intervals (e.g., 3, 5, and 7 days) after the final application [5].

2. Sample Preparation and Extraction (QuEChERS Method)

- Homogenization: Fresh samples should be chopped and homogenized without washing to avoid compromising residue levels [6].

- Weighing: Accurately weigh 10.00 ± 0.01 g of homogenized sample into a 50 mL centrifuge tube [5].

- Extraction: Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) and vortex vigorously for 1 minute [5].

- Partitioning: Add a salt mixture (e.g., 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate) and vortex for 2 minutes, then centrifuge [6] [5].

3. Extract Cleanup (d-SPE)

- Transfer 4-6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing sorbents (e.g., 600 mg MgSO₄ and 200 mg PSA). GCB may be added for pigment removal [5].

- Vortex and centrifuge again. The resulting supernatant is ready for analysis [5].

4. Instrumental Analysis (HPLC-MS/MS)

- Chromatography: Use a C18 column with a mobile phase gradient of water and methanol, both acidified (e.g., with 0.1% formic acid/5mM ammonium formate) [6].

- Detection: Employ tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode for high sensitivity and selectivity [6] [5].

- Quantification: Use solvent-based calibration curves. This method has demonstrated excellent recovery rates of 85–103% [5].

The following diagram illustrates the workflow for the QuEChERS-based residue analysis.

Resistance Management and Considerations

While this compound is a valuable tool, its effectiveness must be preserved through proactive resistance management.

- Resistance Status: Resistance to this compound has been documented in powdery mildew species like Podosphaera xanthii (cucurbits) and Blumeria graminis (cereals) [1]. The resistance is often quantitative, suggesting a gradual shift in sensitivity potentially controlled by multiple genes [1].

- Management Strategy: To mitigate resistance risk, rotate this compound with fungicides from different FRAC groups that have distinct modes of action [7] [8]. This strategy avoids relying on a single mode of action and reduces selection pressure for resistant pathogen strains [8].

The diagram below summarizes the fungicide's action and the recommended management strategy.

Conclusion

This compound remains a highly effective and valuable fungicide for managing powdery mildew in integrated disease control programs. Its systemic activity and specific mode of action make it a powerful tool. Successful implementation requires adherence to recommended application rates and timing, robust monitoring of residues using advanced analytical techniques, and diligent resistance management practices to ensure its long-term efficacy.

References

- 1. Grapevine Powdery Mildew: Fungicides for Its ... [pmc.ncbi.nlm.nih.gov]

- 2. Understanding this compound: Fungicide Properties and Agricultural ... [nbinno.com]

- 3. Immunochromatographic strip for rapid and sensitive ... [sciencedirect.com]

- 4. Nimrod 250 EC | ADAMA East Africa [adama.com]

- 5. Evaluation of Chronic Dietary Risk of Trifloxystrobin and ... [mdpi.com]

- 6. Analysis and Risk Assessment of Pesticide Residues in ... [pmc.ncbi.nlm.nih.gov]

- 7. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungicide - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocols: Field Trial Design for Bupirimate Dissipation Studies

Then, I will now begin writing the main body of the report.

Introduction and Objectives

Bupirimate is a systemic fungicide widely used in agricultural production for controlling fungal diseases in various crops. As a highly active systemic fungicide, this compound is quickly absorbed by plant roots, stems, and leaves after application, providing prolonged protection against pathogens. However, the frequent and heavy use of this fungicide has led to concerns about pesticide residues in crops that may threaten human health and food safety. Of particular concern is the metabolite ethirimol, which shares the same mechanism of action as this compound and exhibits similar potential risks [1]. These concerns are amplified by growing evidence linking pesticide residues to various health issues, including endocrine disruption, immune and neurologic disorders, and metabolic diseases such as diabetes [2] [3].

The primary objective of these application notes is to provide researchers, scientists, and drug development professionals with standardized protocols for conducting field trials to study the dissipation dynamics of this compound and its metabolite ethirimol. Properly designed dissipation studies are essential for establishing scientific basis for setting pre-harvest intervals, determining maximum residue limits (MRLs), and assessing dietary risks associated with this compound residues in food crops [1]. These protocols incorporate the most current methodological approaches, including advanced analytical techniques and statistical considerations, to ensure generation of reliable data for regulatory decision-making and proper use recommendations.

Experimental Design

Field Trial Setup

Well-designed field trials are fundamental for generating reliable data on pesticide dissipation in crops. The trial size and location are critical considerations that must be carefully planned to ensure adequate statistical power and environmental relevance. Research indicates that trials should be sufficiently large to detect important effects while maintaining data quality and high coverage rates. However, practical constraints such as staff, resources, time, and laboratory capacity may limit the potential size of a trial, necessitating a balance between statistical requirements and operational feasibility [4]. For this compound dissipation studies, field trials should be conducted in multiple geographical regions (recommended minimum of 4 distinct locations) to account for varying environmental conditions that influence dissipation patterns [1].

The selection of field sites must represent major production areas for the target crop, with each trial including a minimum of three replicate plots per treatment arranged in a Randomized Complete Block Design (RCBD) to minimize spatial variability effects. Each experimental plot should be of sufficient size (recommended at least 15 m²) to allow for multiple sampling events without compromising the integrity of the remaining crop. Control plots without pesticide application must be included to account for background interference and natural crop variations. The entire experimental area should be managed using standard agricultural practices consistent with regional farming methods, with detailed records maintained for all operations including irrigation, fertilization, and pest management activities [1].

Treatment Design

The treatment design for this compound dissipation studies should simulate both recommended application rates and worst-case scenarios to establish comprehensive dissipation kinetics. Based on recent research, this compound should be applied as an emulsion (e.g., 25% microemulsion) at the maximum recommended label rate and at 1.5 times this rate to evaluate potential over-application scenarios [1]. Applications should be made using equipment calibrated to deliver precise volumes, with uniform coverage confirmed through deposition studies.

Table 1: Treatment Structure for this compound Dissipation Studies

| Treatment | Application Rate | Number of Applications | Spray Volume | Replicates |

|---|---|---|---|---|

| Recommended dose | According to label instructions | 1-2 (following local guidelines) | 500-1000 L/ha | 3 |

| High dose | 1.5 × recommended dose | 1-2 (following local guidelines) | 500-1000 L/ha | 3 |

| Control | No application | - | - | 3 |

Applications should be timed according to critical growth stages of the crop, with particular attention to pre-harvest intervals. For cucumbers, this compound has been shown to dissipate rapidly after application, with dissipation rates varying significantly across different regions [1]. This regional variation underscores the importance of conducting trials in multiple geographical locations to capture diverse environmental conditions that influence residue persistence.

Sampling Methodology

Sample Collection

A strategic sampling schedule is crucial for accurately characterizing the dissipation curve of this compound and its metabolite ethirimol. Sampling should begin within 2 hours of pesticide application (time zero) and continue at progressively longer intervals until residue levels fall below the limit of quantification (LOQ) or the maximum residue limit (MRL). Research indicates that this compound dissipates rapidly in cucumbers, with dissipation rates exceeding 90% within 1-3 days across different regions [1]. This rapid dissipation necessitates more frequent sampling during the initial phase to properly capture the degradation kinetics.

The collection technique must ensure representative sampling from each experimental plot. A minimum of 10-12 individual plants or plant parts should be randomly selected from each replicate plot and combined to form a composite sample of approximately 1 kg weight. For crops like cucumbers, samples should include fruits of marketable maturity from various positions on the plants. All sampling equipment must be thoroughly cleaned between plots to prevent cross-contamination. During collection, subsamples should be placed in pre-labeled, sterile containers and immediately transported under cooled conditions to the laboratory [1].

Sample Handling and Storage

Proper sample processing is critical for maintaining residue integrity until analysis. Upon arrival at the laboratory, samples should be homogenized using a laboratory homogenizer for 5 minutes at high speed to ensure uniform distribution of residues [1] [3]. Cucumbers and similar crops require chopping before homogenization to facilitate proper processing. The homogenized samples should be divided into subsamples for analysis and long-term storage, with all portions stored at -20°C in airtight containers to prevent degradation until extraction.

Chain of custody documentation must accompany all samples throughout the collection, transportation, and storage processes to ensure traceability and data integrity. Freezer storage stability studies should be conducted concurrently to confirm that this compound and ethirimol residues remain stable throughout the anticipated storage period. Any deviations from standard handling procedures must be documented, as environmental factors such as temperature and sunlight exposure have been shown to significantly influence pesticide dissipation rates [1].

Analytical Methods

Sample Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated as an efficient approach for extracting this compound and its metabolite ethirimol from crop samples [1] [3]. The specific procedure involves weighing 15 g of homogenized sample into a 50 mL polyethylene centrifuge tube, followed by addition of 15 mL of acetonitrile containing 1% acetic acid. The mixture is vigorously shaken using a vortex mixer at maximum speed, after which 4 g of anhydrous magnesium sulfate and 1.0 g of sodium chloride are added to induce phase separation. The sample is again shaken vigorously for 5 minutes and then centrifuged for 10 minutes at 5,000 rpm [1].

For cleanup and purification, an aliquot of 4 mL is transferred from the supernatant to a new 15 mL centrifuge tube containing a combination of 50 mg PSA (primary-secondary amine) and 20 mg GCB (graphitized carbon black) as purification agents, along with 500 mg anhydrous magnesium sulfate [1]. This specific combination has been shown to effectively remove interfering compounds from cucumber matrices, with average recovery rates ranging between 95.2% and 98.7% for both this compound and ethirimol. The tube is shaken using a vortex for 1 minute and centrifuged for 5 minutes at 5,000 rpm, after which the purified extract is transferred to an autosampler vial for analysis.

Instrumental Analysis

Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and specificity for simultaneous detection of this compound and ethirimol residues [1]. The instrument should be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for both compounds. Chromatographic separation is typically achieved using a C18 reverse-phase column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of aqueous ammonium formate and methanol running at a flow rate of 0.2 mL/min.

Table 2: Analytical Method Performance Characteristics for this compound and Ethirimol

| Parameter | This compound | Ethirimol |

|---|---|---|

| Linear range (mg L⁻¹) | 0.001-0.5 | 0.001-0.5 |

| Correlation coefficient (R²) | 1.0000 | 1.0000 |

| Limit of quantification (mg kg⁻¹) | 0.01 | 0.01 |

| Matrix effect | 0.97 | 0.91 |

| Average recovery (%) | 95.2-98.7 | 95.2-98.7 |

| Relative standard deviation (%) | 0.92-5.54 | 0.92-5.54 |

Method validation should demonstrate acceptable linearity within the concentration range of 0.001-0.5 mg L⁻¹ for both analytes, with correlation coefficients (R²) of 1.0000 [1]. The limit of quantification (LOQ) should be established at 0.01 mg kg⁻¹ for both compounds in cucumber matrices. Method accuracy and precision should be verified through recovery studies at multiple fortification levels (0.01, 0.1, and 5 mg kg⁻¹), with acceptable recovery rates ranging between 70-120% and relative standard deviations (RSDs) below 20% [1].

Data Analysis and Interpretation

Dissipation Kinetics

The dissipation behavior of this compound follows first-order kinetics, which can be mathematically described using the equation: ( C_t = C_0 \cdot e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the dissipation rate constant [1]. The half-life (t₁/₂) of this compound, calculated as ln(2)/k, provides a critical parameter for understanding persistence and establishing pre-harvest intervals. Research has demonstrated that this compound half-lives vary significantly across different geographical regions, ranging from 0.573 days in Liaoning to 1.39 days in Jiangsu for cucumbers [1].

Statistical analysis of dissipation data should include curve fitting using exponential decay models, with goodness-of-fit evaluated through coefficient of determination (R²) values. The dissipation dynamics can be visualized through dissipation curves plotting residue concentration against time. For this compound, these curves typically show rapid initial dissipation followed by a slower decline phase, with differences observed across regions due to varying environmental conditions such as temperature, humidity, and sunlight exposure [1].

Statistical Analysis

Table 3: Dissipation Kinetics of this compound in Cucumbers Across Different Regions

| Region | Dissipation Equation | R² Value | Half-life (days) |

|---|---|---|---|

| Liaoning | y = 2.33e⁻¹.²¹ˣ | 0.9211 | 0.573 |

| Shandong | y = 0.858e⁻⁰.⁷⁵⁸ˣ | 0.8204 | 0.914 |

| Jiangsu | y = 0.341e⁻⁰.⁵⁰⁰ˣ | 0.9986 | 1.39 |

| Guizhou | y = 4.01e⁻⁰.⁹⁰⁹ˣ | 0.9840 | 0.763 |

For quantitative data such as residue concentrations over time, trend analysis is more appropriate than multiple comparison procedures [5]. This approach examines the functional relationship between the dependent variable (residue concentration) and the independent variable (time), enabling prediction of residue levels at time points not directly measured in the study. The relationship can be characterized using regression techniques or orthogonal polynomial coefficients to determine the highest-order polynomial that accurately describes the dissipation pattern [5].

Quality Assurance

Quality Control Measures

Comprehensive quality control procedures are essential throughout the field trial and analytical processes to ensure data reliability and integrity. Each analytical batch should include procedure blanks (solvent without matrix), control matrix blanks (untreated control samples), and fortified quality control samples at low and medium concentrations to monitor potential contamination, matrix effects, and method performance [1]. The acceptance criteria for analytical batches should require recovery rates of 70-120% for fortified quality control samples, with relative standard deviations not exceeding 20% for replicate analyses.

Instrument calibration should be performed daily using freshly prepared standard solutions, with calibration curves encompassing at least five concentration levels across the expected range of sample concentrations. The use of internal standards is recommended to correct for variations in injection volume and matrix effects, particularly when analyzing complex sample matrices. For this compound and ethirimol analysis, deuterated analogs of the compounds would be ideal internal standards if commercially available [1].

Data Documentation

Complete and accurate documentation is critical for establishing the scientific validity of dissipation study results. All raw data, including field records, sample tracking information, instrument printouts, and calculations, must be maintained in accordance with Good Laboratory Practice (GLP) principles. The documentation should be sufficient to allow complete reconstruction of the study, with all changes to protocols or procedures documented along with justifications for such modifications.

Applications and Implications

Dietary Risk Assessment

The data generated from this compound dissipation studies directly support dietary risk assessment processes that evaluate potential health risks to consumers. The risk quotient (RQ) serves as a key metric, calculated by comparing the estimated daily intake with the acceptable daily intake established by regulatory authorities. Recent research indicates that the RQ for this compound and ethirimol in cucumbers is less than 1.3%, suggesting a low long-term dietary risk to the general population [1]. This low risk level provides assurance to regulators and consumers regarding the safety of this compound when used according to label instructions.

The maximum residue limits (MRLs) established based on dissipation data serve as important regulatory standards for international trade and food safety monitoring. For this compound in cucumbers, field trials conducted across 12 regions in China demonstrated that terminal residues were consistently below the established MRLs when the fungicide was applied according to recommended practices [1]. These findings support the establishment of science-based MRLs that protect consumer health while facilitating proper use of the fungicide in agricultural production.

Regulatory Compliance

Well-designed dissipation studies provide the scientific foundation for regulatory decisions regarding pesticide registration and use restrictions. The data generated enable regulatory agencies to establish appropriate pre-harvest intervals that ensure residue levels at harvest comply with established MRLs. For this compound, the rapid dissipation observed in multiple studies supports reasonable pre-harvest intervals that are practical for agricultural producers while maintaining food safety standards [1].

The findings from dissipation studies also contribute to the proper use instructions included on pesticide labels, guiding applicators on appropriate application rates, timing, and methods to minimize residue concerns. Additionally, the identification of ethirimol as a significant metabolite of this compound highlights the importance of considering transformation products in regulatory decisions, as these compounds may contribute to overall dietary exposure and potential health risks [1].

Visual Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for this compound dissipation studies, from field trial setup through data analysis and interpretation:

Figure 1: Experimental Workflow for this compound Dissipation Studies

This workflow encompasses the three major phases of dissipation studies: field operations, laboratory analysis, and data interpretation. The systematic approach ensures generation of reliable data for regulatory decision-making regarding the safe use of this compound in agricultural production systems.

Conclusion